methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core modified with a sulfone group (1,1-dioxido), an o-tolyl substituent, and ester/methoxy functional groups. The o-tolyl group (2-methylphenyl) may influence steric and electronic interactions in biological systems, while the methyl ester and methoxy groups contribute to lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
methyl 4-methoxy-3-[[2-(2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-16-8-4-5-9-19(16)26-24(28)25(20-10-6-7-11-22(20)33(26,29)30)15-18-14-17(23(27)32-3)12-13-21(18)31-2/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVQFXGVSDDTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[e][1,2,4]thiadiazine Core: This step often involves the cyclization of a precursor containing the necessary sulfur and nitrogen atoms. For instance, a reaction between o-toluidine and a sulfonyl chloride can form the benzo[e][1,2,4]thiadiazine ring system.
Functionalization of the Core:
Attachment of the Methoxybenzoate Group: This step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom, to form sulfone derivatives.
Reduction: Reduction reactions can target the oxo groups, potentially converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated benzo[e][1,2,4]thiadiazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzo[e][1,2,4]thiadiazine derivatives have shown promise as enzyme inhibitors, particularly targeting kinases and proteases. This makes them potential candidates for developing new therapeutic agents.
Medicine
In medicinal chemistry, these compounds are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of the benzo[e][1,2,4]thiadiazine core is crucial for binding to biological targets, enhancing the compound’s efficacy.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Core Structure and Substituents
The compound’s benzo[e][1,2,4]thiadiazine core differentiates it from structurally similar heterocycles:
- Benzoxazines (e.g., 4-methyl-4H-benzo[1,4]oxazine-3-thione in ): Replace sulfur with oxygen in the six-membered ring, reducing electronegativity and altering reactivity .
- Benzothiazines (e.g., 2-(3-oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide in ): Feature a thiazine ring with a single sulfur atom but lack the sulfone group, resulting in lower polarity .
- Oxadiazoles (e.g., substituted-phenyl-1,2,4-oxadiazoles in ): Five-membered rings with two nitrogens and one oxygen, offering distinct hydrogen-bonding capabilities .
Physicochemical and Electronic Properties
Key Physicochemical Comparisons
*Molecular weights estimated from analogous structures.
- Polarity: The sulfone group in the target compound increases polarity compared to non-sulfonated benzothiazines or benzoxazines, enhancing solubility in polar aprotic solvents like DMSO or DMF .
Computational Insights
- highlights the utility of B3LYP/6-311G(d,p) methods for predicting Mulliken charges and HOMO-LUMO gaps in triazolone derivatives . Similar computational studies could elucidate the target compound’s electronic profile, such as charge distribution at the sulfone or ester groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
